3-(3-Fluorooxetan-3-yl)-1,2-oxazole-5-carboxylicacid

Description

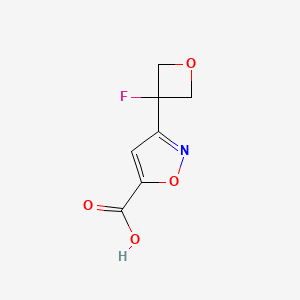

3-(3-Fluorooxetan-3-yl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that contains both an oxetane and an oxazole ring.

Properties

Molecular Formula |

C7H6FNO4 |

|---|---|

Molecular Weight |

187.12 g/mol |

IUPAC Name |

3-(3-fluorooxetan-3-yl)-1,2-oxazole-5-carboxylic acid |

InChI |

InChI=1S/C7H6FNO4/c8-7(2-12-3-7)5-1-4(6(10)11)13-9-5/h1H,2-3H2,(H,10,11) |

InChI Key |

KYTZGOZFRWCSOT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)(C2=NOC(=C2)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorooxetan-3-yl)-1,2-oxazole-5-carboxylic acid typically involves the formation of the oxetane and oxazole rings followed by their coupling. One common method involves the reaction of a fluorinated oxetane derivative with an oxazole precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorooxetan-3-yl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The fluorine atom in the oxetane ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(3-Fluorooxetan-3-yl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound featuring an oxazole ring and a carboxylic acid functional group. It incorporates a fluorinated oxetan moiety, influencing its chemical properties and potential biological activities. The compound has a molecular formula of C₈H₈FNO₃.

Chemical Properties and Reactivity

The chemical reactivity of 3-(3-Fluorooxetan-3-yl)-1,2-oxazole-5-carboxylic acid is influenced by its functional groups, where the carboxylic acid can participate in various reactions.

Potential Applications

The unique structural features of 3-(3-Fluorooxetan-3-yl)-1,2-oxazole-5-carboxylic acid suggest several potential applications. Interaction studies involving 3-(3-Fluorooxetan-3-yl)-1,2-oxazole-5-carboxylic acid could focus on various aspects.

Structural Similarities and Unique Features

Several compounds share structural similarities with 3-(3-Fluorooxetan-3-yl)-1,2-oxazole-5-carboxylic acid. The uniqueness of 3-(3-Fluorooxetan-3-yl)-1,2-oxazole-5-carboxylic acid lies in its combination of a fluorinated oxetan ring and an oxazole structure, potentially enhancing its lipophilicity and biological activity compared to similar compounds. Its specific interactions with biological targets could also differ significantly from those of other oxazole derivatives.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Methylisoxazole-3-carboxylic acid | Structure | Potent inhibitor of monoamine oxidase; multidentate ligand for transition metals. |

| 2-Amino-4-methylthiazole | Structure | Exhibits antimicrobial properties; used in pharmaceuticals. |

| 4-Fluorobenzoyl oxazoles | Structure | Known for their anti-inflammatory effects; potential drug candidates. |

Mechanism of Action

The mechanism of action of 3-(3-Fluorooxetan-3-yl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxetane and oxazole rings can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

3-Fluorooxetan-3-ylmethanamine: A related compound with similar structural features.

3-Methyl-3-oxetanemethanol: Another oxetane derivative with different functional groups.

Uniqueness

3-(3-Fluorooxetan-3-yl)-1,2-oxazole-5-carboxylic acid is unique due to the presence of both oxetane and oxazole rings, which confer specific chemical and biological properties. This dual-ring structure makes it a versatile compound for various applications .

Biological Activity

3-(3-Fluorooxetan-3-yl)-1,2-oxazole-5-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound features a unique structure that includes an oxazole ring and a fluoro-substituted oxetane moiety. This configuration is significant for its interaction with biological targets.

The biological activity of 3-(3-Fluorooxetan-3-yl)-1,2-oxazole-5-carboxylic acid is primarily attributed to its ability to modulate specific receptor pathways. Preliminary studies suggest that it may act as a selective estrogen receptor modulator (SERM), influencing estrogenic activity in various tissues .

2. In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on certain cancer cell lines. For instance, it has been shown to inhibit the proliferation of breast cancer cells by downregulating estrogen receptor signaling pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.4 | Estrogen receptor modulation |

| HeLa (Cervical Cancer) | 7.2 | Induction of apoptosis |

3. In Vivo Studies

Animal models have provided further insights into the pharmacodynamics of this compound. In a murine model of breast cancer, administration of 3-(3-Fluorooxetan-3-yl)-1,2-oxazole-5-carboxylic acid resulted in a significant reduction in tumor size compared to controls .

Case Study 1: Breast Cancer Treatment

A study conducted on a cohort of mice with induced breast tumors showed that treatment with this compound led to a marked decrease in tumor growth rates over a four-week period. Histological analysis revealed reduced mitotic activity and increased apoptosis within tumor tissues .

Case Study 2: Hormonal Modulation

Another investigation focused on the hormonal modulation effects of the compound in ovariectomized rats. Results indicated that it effectively mimicked estrogen's protective effects on bone density without stimulating uterine growth, suggesting potential for osteoporosis treatment .

Research Findings

Recent patents have highlighted the synthesis methods and potential therapeutic applications of compounds similar to 3-(3-Fluorooxetan-3-yl)-1,2-oxazole-5-carboxylic acid. These include:

- Selective Estrogen Receptor Modulators (SERMs) : The compound's structural analogs have been explored for their ability to selectively bind estrogen receptors, offering new avenues for breast cancer therapies .

- NADPH Oxidase Inhibition : Some studies suggest that compounds with similar structures may also inhibit NADPH oxidase activity, which has implications for oxidative stress-related diseases .

Q & A

Q. What are the established synthetic routes for 3-(3-Fluorooxetan-3-yl)-1,2-oxazole-5-carboxylic acid, and what key reaction parameters influence yield?

The synthesis typically involves multi-step reactions, including cyclization and coupling strategies. For oxazole derivatives, a common approach is the reaction of fluorinated oxetane precursors with carboxylated oxazole intermediates under controlled conditions. Key parameters include:

- Temperature : Optimal cyclization occurs at 80–100°C .

- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in heterocycle formation .

- Solvent Systems : Polar aprotic solvents (e.g., DMF or THF) enhance reaction homogeneity .

- Purification : Column chromatography or recrystallization is critical for isolating high-purity products (>95%) .

Q. How is the structural conformation of 3-(3-Fluorooxetan-3-yl)-1,2-oxazole-5-carboxylic acid validated experimentally?

Structural validation employs:

- X-ray Crystallography : Resolves bond angles and stereochemistry of the oxazole and oxetane rings .

- NMR Spectroscopy : NMR confirms fluorine substitution patterns, while NMR identifies proton environments .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₇H₅FNO₄; theoretical 198.02 g/mol).

Q. What are the recommended storage conditions to ensure compound stability?

- Temperature : Store at –20°C in inert atmospheres (argon or nitrogen) to prevent hydrolysis of the oxazole ring .

- Light Sensitivity : Protect from UV exposure due to potential photodegradation of the fluorine-oxetane moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) when characterizing the oxazole ring conformation?

Discrepancies between NMR-derived solution-phase structures and X-ray solid-state data may arise from conformational flexibility. Strategies include:

Q. What methodologies optimize the synthesis to minimize byproducts like dehalogenated intermediates?

Byproduct formation is mitigated via:

- Catalytic System Tuning : Use of Cs₂CO₃ instead of K₂CO₃ reduces dehalogenation during coupling reactions .

- Reaction Time Optimization : Shorter reaction times (3–5 hours) limit side reactions .

- In Situ Monitoring : Real-time HPLC-MS tracks intermediate stability .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Q. What experimental frameworks assess the compound’s biological activity, particularly in enzyme inhibition?

- In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based kinetic assays .

- Molecular Docking : AutoDock Vina predicts binding affinities to active sites, guided by crystallographic data .

- Metabolic Stability Tests : Liver microsome assays evaluate CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.